Mbtaa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

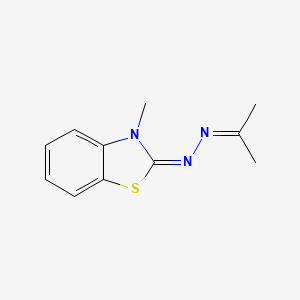

Mbtaa, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Drug Development

-

Target for Antitubercular Agents :

- Researchers have identified MbtA as a promising target for developing new antitubercular agents. A bisubstrate inhibitor known as Sal-AMS has shown potent activity against M. tuberculosis, both under iron-replete and iron-deficient conditions. This dual activity suggests that Sal-AMS may inhibit additional biochemical pathways beyond mycobactin biosynthesis, indicating potential off-target effects that could be exploited for therapeutic purposes .

-

Activity-Based Probes (ABPs) :

- The development of activity-based probes for MbtA allows researchers to study its mechanism of action and identify protein targets of inhibitors like Sal-AMS. For instance, a newly designed ABP can specifically label MbtA in various biological contexts, providing insights into its role within mycobacterial lysates . This approach enhances our understanding of adenylating enzymes and their functions across different organisms.

-

Proteomic Profiling :

- The strategy used to develop ABPs for MbtA is expected to be broadly applicable for profiling other adenylating enzymes in M. tuberculosis and related pathogens. Given that numerous adenylating enzymes are involved in critical cellular functions, this method could facilitate the discovery of new drug targets and lead to the design of multitarget inhibitors .

Case Study 1: Inhibition Studies with Sal-AMS

In a series of experiments, researchers evaluated the inhibitory effects of Sal-AMS on MbtA using a radiolabeled ATP exchange assay. The results demonstrated an inhibition constant (IC50) of 0.26 µM, indicating a strong binding affinity between Sal-AMS and MbtA. This finding underscores the potential of Sal-AMS as a lead compound for further medicinal chemistry efforts aimed at developing selective inhibitors .

Case Study 2: Application of Activity-Based Probes

The application of an activity-based probe specific to MbtA revealed that it could detect as low as 6 picomoles of the enzyme in complex mixtures. This sensitivity is crucial for studying enzyme dynamics in vivo and could lead to better understanding pathogenic mechanisms in Mycobacterium tuberculosis. The probe's ability to provide real-time insights into enzyme activity opens new avenues for drug discovery .

Properties

CAS No. |

53338-83-3 |

|---|---|

Molecular Formula |

C11H13N3S |

Molecular Weight |

219.31 g/mol |

IUPAC Name |

(E)-3-methyl-N-(propan-2-ylideneamino)-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C11H13N3S/c1-8(2)12-13-11-14(3)9-6-4-5-7-10(9)15-11/h4-7H,1-3H3/b13-11+ |

InChI Key |

RPVXHIUJWZMKNB-ACCUITESSA-N |

SMILES |

CC(=NN=C1N(C2=CC=CC=C2S1)C)C |

Isomeric SMILES |

CC(=N/N=C/1\N(C2=CC=CC=C2S1)C)C |

Canonical SMILES |

CC(=NN=C1N(C2=CC=CC=C2S1)C)C |

Synonyms |

3-methyl-2-benzothiazolinone acetone azine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.